molecular formula C12H12N4O2 B2893043 5-[(2-hydroxy-3-methoxybenzyl)amino]-1{H}-pyrazole-4-carbonitrile CAS No. 1027754-56-8

5-[(2-hydroxy-3-methoxybenzyl)amino]-1{H}-pyrazole-4-carbonitrile

Cat. No.: B2893043
CAS No.: 1027754-56-8
M. Wt: 244.254
InChI Key: GMYJMPWPIZUPMN-UHFFFAOYSA-N
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Description

5-[(2-Hydroxy-3-methoxybenzyl)amino]-1{H}-pyrazole-4-carbonitrile (CAS: 1027754-56-8) is a pyrazole-4-carbonitrile derivative characterized by a 2-hydroxy-3-methoxybenzylamino substituent at the 5-position of the pyrazole ring. This compound belongs to a class of heterocyclic molecules widely studied for their pharmacological and catalytic applications.

Properties

IUPAC Name

5-[(2-hydroxy-3-methoxyphenyl)methylamino]-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-18-10-4-2-3-8(11(10)17)6-14-12-9(5-13)7-15-16-12/h2-4,7,17H,6H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMYJMPWPIZUPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)CNC2=C(C=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aldehyde-Hydrazine-Malononitrile Condensation

A foundational approach for pyrazole-4-carbonitriles involves the cyclocondensation of aldehydes, hydrazines, and malononitrile. For the target compound, 2-hydroxy-3-methoxybenzaldehyde serves as the aldehyde precursor, while phenylhydrazine or its derivatives provide the hydrazine component. In a modified procedure derived from LDH@PTRMS@DCMBA@CuI-catalyzed syntheses, ethanol-water (1:1) at 55°C facilitates the formation of the pyrazole core. The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with hydrazine (Fig. 1).

Critical Parameters :

  • Catalyst : Layered double hydroxides (LDH) modified with copper iodide enhance reaction efficiency (yield: 82–89%).
  • Solvent System : Aqueous ethanol balances solubility and environmental impact.

Mechanochemical Synthesis Using Functionalized Nanoparticles

Fe₃O₄@SiO₂@Tannic Acid as a Green Catalyst

Recent advances utilize Fe₃O₄@SiO₂@Tannic acid nanoparticles to drive three-component reactions under solvent-free mechanochemical conditions. For the target compound, this method would involve:

  • Azo-Linked Aldehyde Preparation : Diazotization of 2-hydroxy-3-methoxybenzaldehyde with aryl diazonium salts.
  • Mechanochemical Cyclization : Ball-milling the aldehyde, malononitrile, and hydrazine derivative with 0.1 g catalyst at room temperature.

Advantages :

  • Yield Optimization : 88–92% yields reported for analogous structures.
  • Reusability : Magnetic recovery of the catalyst enables 5 cycles without significant activity loss.

Stepwise Functionalization of Pyrazole Intermediates

Post-Synthetic Amination

An alternative route involves synthesizing 5-amino-1{H}-pyrazole-4-carbonitrile followed by nucleophilic amination with 2-hydroxy-3-methoxybenzyl chloride. This method, adapted from acrylamide side-chain introductions, proceeds in DMSO/NaOH under reflux:

  • Pyrazole Core Synthesis :

    • Substrate: 3-isobutyl-1-phenyl-1{H}-pyrazole-4-carbaldehyde.
    • Condensation: Reaction with malononitrile in ethanol/triethylamine (90% yield).
  • Amination Step :

    • Reagent: 2-Hydroxy-3-methoxybenzylamine.
    • Conditions: 12 h reflux in ethanol-water (1:1).

Characterization :

  • FT-IR : ν(C≡N) ≈ 2210 cm⁻¹, ν(N-H) ≈ 3455 cm⁻¹.
  • ¹H NMR : δ 10.61 ppm (OH), δ 3.85 ppm (OCH₃).

Catalytic Systems and Reaction Optimization

Comparative Catalyst Screening

Table 1 summarizes catalyst performance for analogous pyrazole-4-carbonitrile syntheses:

Catalyst Yield (%) Time (h) Temperature (°C)
LDH@PTRMS@DCMBA@CuI 89 4 55
Fe₃O₄@SiO₂@Tannic 92 1.5 RT
NaOH (Homogeneous) 85 12 80

Key Insight : Nano-catalysts reduce reaction times by 70% compared to homogeneous systems.

Chemical Reactions Analysis

Types of Reactions

5-[(2-hydroxy-3-methoxybenzyl)amino]-1{H}-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-[(2-hydroxy-3-methoxybenzyl)amino]-1{H}-pyrazole-4-carbonitrile is a complex organic compound featuring a pyrazole ring, a hydroxyl group, a methoxy group attached to a benzyl amine, and a carbonitrile functional group at the 4-position of the pyrazole ring. This structure gives the compound unique properties and enhances its reactivity and potential biological activity.

Chemical Properties
this compound has the molecular formula C12H12N4O2 and a molecular weight of 244.25 . The predicted boiling point is 536.8±50.0 °C .

Synonyms
This compound is also known as 3-((2-Hydroxy-3-methoxybenzyl)amino)-1H-pyrazole-4-carbonitrile and 1H-Pyrazole-4-carbonitrile, 3-[[(2-hydroxy-3-methoxyphenyl)methyl]amino]- . Its CAS number is 1027754-56-8 .

Synthesis
Several methods exist for synthesizing this compound.

Reactions
The reactions involving this compound typically include:

  • Electrophilic aromatic substitutions
  • Nucleophilic acyl substitutions
  • Condensation reactions
    These reactions are essential for modifying the compound for various applications in pharmaceuticals and agrochemicals.

Applications
this compound has several potential applications:

  • Pharmaceutical research
  • Agrochemical development
  • Material science

Interaction Studies
Interaction studies of this compound often focus on:

  • Protein binding assays
  • Enzyme inhibition studies
    These studies are crucial for understanding the compound's mechanism of action and optimizing its efficacy in therapeutic applications.

Structural Similarities
this compound shares structural similarities with several other compounds:

  • 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile: Contains a fluorophenyl group instead of a hydroxymethyl group and has enhanced electronic properties due to fluorine.
  • 5-Amino-pyrazole derivatives: General class of compounds with varying substituents and a broad range of biological activities.
  • 5-Methyl-2-(5-methyl-1,3-diphenyl)-1H-pyrazole-4-carboxylic acid hydrazide: Contains additional methyl groups and diphenyl moiety and potentially higher lipophilicity.

These compounds illustrate variations in substituents that can significantly affect their biological activity and chemical reactivity, highlighting the uniqueness of this compound in terms of its specific functional groups and resulting properties.

Mechanism of Action

The mechanism of action of 5-[(2-hydroxy-3-methoxybenzyl)amino]-1{H}-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes like arachidonate 12-lipoxygenase, which plays a role in inflammatory processes . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and reducing inflammation.

Comparison with Similar Compounds

Key Structural Derivatives

Pyrazole-4-carbonitrile derivatives differ primarily in substituents at the 1-, 3-, and 5-positions. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents (Positions) CAS Number Structural Similarity Key Features
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile Phenyl (1), amino (5) 5334-43-0 0.72 Simpler structure, lacks benzyl group
5-Amino-1-(4-fluorophenyl)pyrazole-4-carbonitrile 4-Fluorophenyl (1), amino (5) 51516-70-2 0.65 Fluorine enhances electronegativity
5-Amino-1-(2,4-dinitrophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile (D1) 2,4-Dinitrophenyl (1), phenyl (3), amino (5) - - Nitro groups improve reactivity
Target Compound 2-Hydroxy-3-methoxybenzylamino (5) 1027754-56-8 - Polar substituents enhance solubility

Functional Group Impact

  • Electron-Withdrawing Groups : Derivatives like D1 (2,4-dinitrophenyl) exhibit higher reactivity in multicomponent reactions due to nitro groups, whereas the target compound’s hydroxy/methoxy substituents may favor hydrogen bonding and solubility .
  • Amino vs.

Catalytic Systems

  • Fe₃O₄/Ti-MOF Nanostructures: Used to synthesize derivatives like D1 under ambient conditions with 92% yield. The catalyst is recyclable for up to 5 cycles without significant efficiency loss .
  • Pd(II) Thiazole Complexes : Employed in ultrasonic-assisted synthesis of pyrazole-4-carbonitriles, achieving yields >85% in polar protic solvents (e.g., H₂O, EtOH) .

Solvent Optimization

Polar protic solvents (e.g., H₂O, EtOH) outperform aprotic solvents (e.g., DCM, THF) due to better reactant solubility. For example, the synthesis of 4a (a nitro-substituted derivative) achieved 95% yield in water .

Physicochemical Properties

Melting Points and Stability

  • Target Compound: Data unavailable, but analogues like 5-amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile (4a) melt at 228–229°C .
  • Halogenated Derivatives : Bromine-containing analogues (e.g., 14d) exhibit higher melting points (~259–260°C) due to increased molecular symmetry .

Spectral Characteristics

  • IR/NMR Trends : The nitrile (CN) stretch appears near 2296 cm⁻¹ in IR spectra. In ¹H NMR, aromatic protons resonate at δ 6.09–7.59 ppm, while NH₂ groups show peaks near δ 9.67 ppm .

Antimicrobial Activity

Pyrazole-4-carbonitriles with nitro or halogen substituents (e.g., 4b) show moderate antimicrobial activity, though data for the target compound are lacking .

Biological Activity

The compound 5-[(2-hydroxy-3-methoxybenzyl)amino]-1{H}-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C₁₂H₁₂N₄O₂
  • Molecular Weight : 244.25 g/mol
  • Structure : The compound features a pyrazole ring substituted with a hydroxymethoxybenzyl group and a carbonitrile functional group, contributing to its diverse biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to This compound have been tested against various bacterial strains, showing promising results in inhibiting growth. The presence of the benzylamine moiety is believed to enhance the interaction with microbial targets, leading to increased efficacy.

CompoundBacterial StrainsActivity
5kE. coliModerate
3dS. aureusHigh
4bPseudomonas aeruginosaSignificant

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been well-documented. In particular, compounds with similar structures to This compound have shown effectiveness in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs like indomethacin.

Antitumor Activity

Pyrazole derivatives are also recognized for their antitumor potential. They act as inhibitors of key enzymes involved in tumor growth and proliferation. Specifically, compounds targeting BRAF(V600E) and EGFR pathways have demonstrated significant cytotoxic effects against various cancer cell lines.

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

  • Thrombin Inhibition : Similar pyrazole compounds have been identified as thrombin inhibitors, utilizing a serine-trapping mechanism that allows for selective inhibition without affecting other serine proteases .
  • Monoamine Oxidase Inhibition : Some derivatives exhibit inhibitory activity against monoamine oxidase B (MAO-B), suggesting potential applications in treating neurological disorders .

Study 1: Antimicrobial Efficacy

A series of related pyrazole compounds were synthesized and tested against common bacterial strains. Compound 11 demonstrated high activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing antimicrobial efficacy.

Study 2: Anti-inflammatory Assessment

In a carrageenan-induced edema model, derivatives similar to This compound were evaluated for their anti-inflammatory effects. Results indicated that these compounds significantly reduced swelling and pain, supporting their potential therapeutic use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-[(2-hydroxy-3-methoxybenzyl)amino]-1{H}-pyrazole-4-carbonitrile, and how can reaction conditions be systematically optimized?

  • Methodology : Multi-step synthesis typically involves coupling the 2-hydroxy-3-methoxybenzylamine moiety to the pyrazole-4-carbonitrile core. Key parameters include solvent selection (e.g., dichloromethane or DMF for solubility), temperature control (0–50°C), and catalysts (e.g., trifluoroacetic acid for cyclization). Purification via flash chromatography or HPLC is critical for isolating high-purity products .
  • Experimental Design : Use a factorial design approach to test variables like solvent polarity, reaction time, and catalyst loading. Monitor reaction progress via TLC and confirm purity with NMR (¹H/¹³C) and mass spectrometry .

Q. How can structural characterization of this compound be performed to resolve ambiguities in functional group assignments?

  • Methodology :

  • NMR Spectroscopy : Analyze ¹H NMR for aromatic proton splitting patterns (e.g., methoxy group at δ 3.8–4.0 ppm) and ¹³C NMR for nitrile (C≡N) signals near δ 115–120 ppm .
  • IR Spectroscopy : Confirm nitrile (C≡N) stretch at ~2230 cm⁻¹ and hydroxyl (O-H) stretch at ~3200–3500 cm⁻¹ .
  • X-ray Crystallography : Resolve stereochemical ambiguities in solid-state structures, particularly for the pyrazole and benzylamine moieties .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC₅₀ determination.
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound’s pharmacological mechanism?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate with MD simulations to assess stability over 100-ns trajectories .
  • Quantum Chemical Calculations : Calculate electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) to identify reactive sites for functionalization .

Q. How should researchers address contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays)?

  • Methodology :

  • Meta-Analysis : Compare assay conditions (e.g., buffer pH, ATP concentration in kinase assays) to identify confounding variables.
  • Dose-Response Reproducibility : Replicate experiments across independent labs using standardized protocols. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What strategies can optimize the compound’s pharmacokinetic properties without compromising bioactivity?

  • Methodology :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the hydroxyl or methoxy substituents to enhance solubility.
  • Lipinski’s Rule Analysis : Modify logP values via substituent tuning (e.g., replacing methoxy with polar groups) while maintaining molecular weight <500 Da .

Q. How can advanced separation technologies improve scalability of synthesis?

  • Methodology :

  • Membrane Separation : Use nanofiltration membranes to isolate intermediates based on molecular weight cutoffs.
  • Continuous Flow Chemistry : Implement microreactors for precise control of residence time and temperature, reducing side reactions .

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